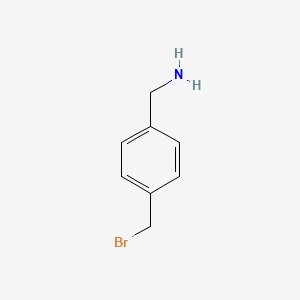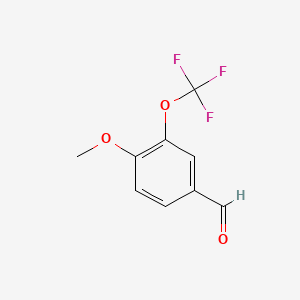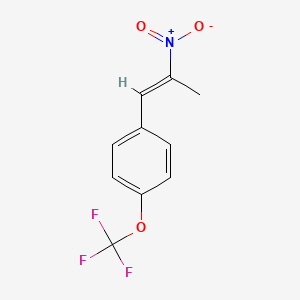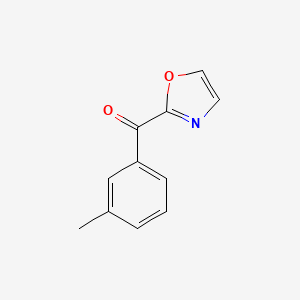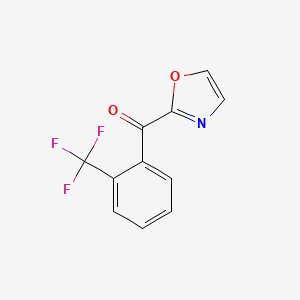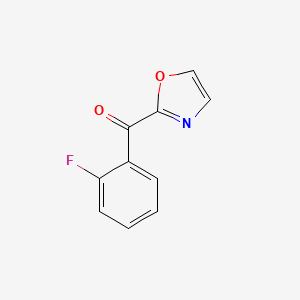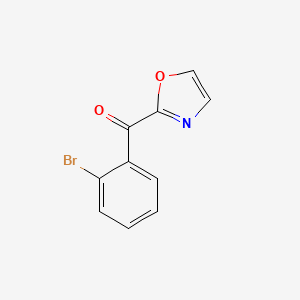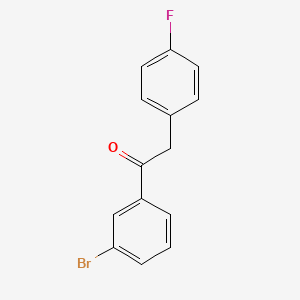
3'-Bromo-2-(4-fluorophenyl)acetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Bromo-2-(4-fluorophenyl)acetophenone is an organic compound with the molecular formula C14H10BrFO It is a derivative of acetophenone, where the phenyl ring is substituted with a bromine atom at the 3’ position and a fluorine atom at the 4 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromo-2-(4-fluorophenyl)acetophenone typically involves the bromination of 4-fluoroacetophenone. One common method is the α-bromination reaction using pyridine hydrobromide perbromide as the brominating agent. The reaction is carried out in acetic acid as a solvent at a temperature of 90°C. The molar ratio of the substrate to the brominating agent is usually 1.0:1.1 .
Industrial Production Methods
In industrial settings, the production of 3’-Bromo-2-(4-fluorophenyl)acetophenone may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for high yield, safety, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
3’-Bromo-2-(4-fluorophenyl)acetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines in palladium-catalyzed amination reactions.
Oxidation and Reduction Reactions: The carbonyl group in the acetophenone moiety can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in amination and coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
Aminated Derivatives: Formed through substitution reactions.
Carboxylic Acids: Formed through oxidation.
Alcohols: Formed through reduction.
Applications De Recherche Scientifique
3’-Bromo-2-(4-fluorophenyl)acetophenone has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of more complex molecules.
Biology: Employed in studies involving enzyme inhibition, such as carbonic anhydrase II inhibition.
Medicine: Investigated for its potential use in drug development, particularly in cancer research.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3’-Bromo-2-(4-fluorophenyl)acetophenone involves its interaction with specific molecular targets. For example, as an inhibitor of carbonic anhydrase II, it binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to reduced cell proliferation in certain cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4’-fluoroacetophenone: Similar structure but with different substitution pattern.
4-Fluorophenacyl Bromide: Another brominated fluorophenyl derivative.
2-Bromo-4-(trifluoromethyl)acetophenone: Contains a trifluoromethyl group instead of a fluorine atom.
Uniqueness
3’-Bromo-2-(4-fluorophenyl)acetophenone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of bromine and fluorine substituents makes it a valuable intermediate in the synthesis of various complex molecules.
Propriétés
IUPAC Name |
1-(3-bromophenyl)-2-(4-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO/c15-12-3-1-2-11(9-12)14(17)8-10-4-6-13(16)7-5-10/h1-7,9H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYHTVCWCDTCFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)CC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642344 |
Source


|
| Record name | 1-(3-Bromophenyl)-2-(4-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898784-71-9 |
Source


|
| Record name | 1-(3-Bromophenyl)-2-(4-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
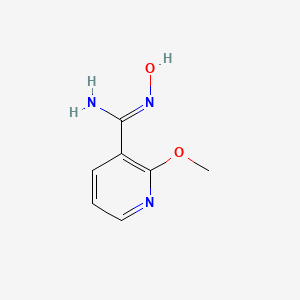
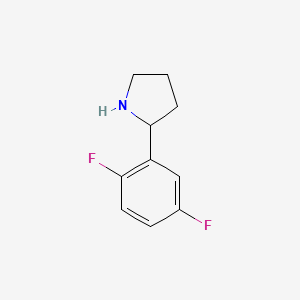
![4-[(cyclohexylmethyl)sulfonyl]Benzoic acid](/img/structure/B1325363.png)
![3-[(2,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1325366.png)
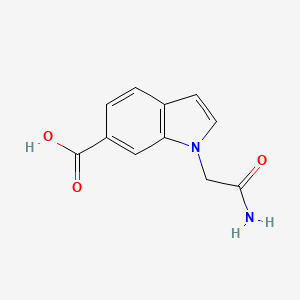
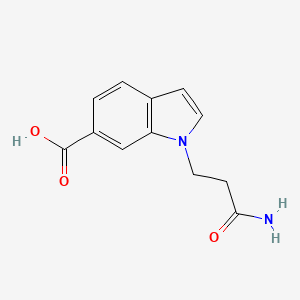
![1,2-difluoro-3-[(E)-2-nitrovinyl]benzene](/img/structure/B1325370.png)
